molecular formula C12H15NO B1330741 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol CAS No. 72107-05-2

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

Cat. No.: B1330741
CAS No.: 72107-05-2
M. Wt: 189.25 g/mol
InChI Key: QSINDHMECZQCAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol can be synthesized from ethoxyquin and water . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The synthesis process requires careful monitoring of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under optimized conditions. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various hydroquinoline derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol exhibits considerable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)8 µg/mL
Escherichia coli16 µg/mL

Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that it induces apoptosis and cell cycle arrest in various cancer cell lines, including glioma and breast cancer. Key findings include:

Cell Line Concentration (µM) Effect
Glioma10Significant reduction in viability
Breast Cancer20Induction of apoptosis

Industrial Applications

Material Science
The compound is utilized as an antioxidant in the production of rubber and plastics. It helps prevent oxidative degradation during processing and storage. Notably:

Application Function
Styrene-butadiene rubberAntioxidant
Nitrile-butadiene latexStabilizer against aging

Study on Glioma Cells

A study investigated the effects of this compound on glioma cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanisms involved included necroptosis and autophagy as key factors in its anticancer activity.

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong potential as a therapeutic agent for treating resistant bacterial infections.

Toxicological Considerations

While the compound shows promise in various applications, there are concerns regarding its toxicity. Studies have indicated potential carcinogenic effects under certain conditions:

Study Type Findings
Long-term dermal studiesEvidence of renal tubule adenoma in male rats
Acute exposure testsNo significant adverse effects observed

Comparison with Similar Compounds

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound has garnered attention for its diverse biological activities, which include antioxidant, antibacterial, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NOMolecular Weight 189.2536 g mol\text{C}_{12}\text{H}_{15}\text{NO}\quad \text{Molecular Weight }189.2536\text{ g mol}

This compound features a fused ring system that contributes to its biological activity.

The mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Activity : The compound acts as a free radical scavenger and inhibits lipid peroxidation. Its structure allows it to stabilize free radicals effectively .
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The precise mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Mechanism
AntioxidantProtects against oxidative stressScavenges free radicals
AntibacterialInhibits growth of bacteriaDisrupts cell membranes
Anti-inflammatoryReduces inflammationInhibits cytokine production
AnticancerPotential to inhibit tumor growthModulates signaling pathways

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in animal models. The compound was effective in preserving lipid integrity in cellular membranes during oxidative challenges .
  • Antibacterial Evaluation : In vitro tests showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low compared to standard antibiotics.
  • Anti-inflammatory Research : Experimental studies indicated that treatment with this compound led to a marked decrease in inflammatory markers in rodent models of inflammation. The findings suggest that this compound could be beneficial in treating inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

TMDHQ undergoes oxidation to form stable radicals and quinone derivatives, central to its antioxidant behavior.

Key Pathways:

  • Nitroxide Radical Formation : Oxidation by peroxyl radicals generates 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-NN-oxyl (nitroxide V), a stable radical that terminates oxidation chains .
  • Quinoneimine Derivatives : Further oxidation produces pp-quinoneimine (VI) and oo-quinoneimine (VIII), which are implicated in redox cycling .

Reaction Conditions:

ProductConditionsRoleSource
Nitroxide VReaction with tert-butylperoxylsRadical scavenger
Quinoneimine VI/VIIIOxidative stress in biological systemsRedox intermediates

Metabolic Conjugation Reactions

TMDHQ is metabolized via sulfonation and glucuronidation, enhancing its excretion.

  • Sulfonation : The hydroxyl group undergoes OO-sulfate conjugation, forming 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl sulfate, a major metabolite in hepatic pathways .
  • Glucuronidation : Secondary pathway producing glucuronide conjugates, observed in vitro .

Experimental Evidence:

  • Sulfate conjugates accounted for >60% of metabolites in rat hepatocyte assays .
  • Glucuronidation efficiency varied across species, with higher activity in human liver microsomes .

Synthetic Derivatization

The hydroxyl group of TMDHQ serves as a handle for functionalization.

Key Reactions:

  • Esterification : Reaction with chlorobenzoic acid derivatives forms esters like 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate, used in antitrypanosomal studies .
  • Triflation : Treatment with trifluoromethanesulfonic anhydride yields triflate intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example Synthesis: TMDHQ+CF3SO2O2Et3N CH2Cl2Triflate esterPd catalyzed couplingBiaryl derivatives\text{TMDHQ}+\text{CF}_3\text{SO}_2\text{O}_2\xrightarrow{\text{Et}_3\text{N CH}_2\text{Cl}_2}\text{Triflate ester}\xrightarrow{\text{Pd catalyzed coupling}}\text{Biaryl derivatives}Conditions: 0°C to room temperature, 1–2 hours .

Hydrolysis of Related Esters

While TMDHQ itself is resistant to hydrolysis, its ester derivatives undergo cleavage under specific conditions.

Mechanism:

  • Base-Catalyzed Hydrolysis : Esters like 2-chlorobenzoate hydrolyze in aqueous alkaline media to regenerate TMDHQ and 2-chlorobenzoic acid.

Ester+H2OpH 10TMDHQ+2 Chlorobenzoic acid\text{Ester}+\text{H}_2\text{O}\xrightarrow{\text{pH 10}}\text{TMDHQ}+\text{2 Chlorobenzoic acid}Applications : This reversibility is exploited in prodrug designs for controlled release .

Antioxidant Activity

TMDHQ’s radical-trapping ability is structure-dependent:

  • Methyl Group Role : The 2,2,4-trimethyl groups stabilize radical intermediates, prolonging antioxidant activity .
  • Synergistic Effects : Combines with vitamin E in lipid peroxidation inhibition, enhancing efficacy in biological systems .

Comparative Data:

AntioxidantIC50_{50} (μM)MechanismSource
TMDHQ12.5Radical scavenging, metal chelation
α-Tocopherol8.2Chain-breaking antioxidant

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in laboratory settings?

Methodological Answer: The compound can be synthesized via electrochemical oxidation of ethoxyquin (EQ) followed by conjugation with nucleophiles like N-acetylcysteine (NAC). During oxidation, the ethyl group of EQ is cleaved to form a quinone imine intermediate (EQI), which undergoes rearomatization with NAC to yield this compound (TQ-NAC) . Alternative routes include metabolic pathways in biological systems, where EQ is de-ethylated to form the hydroxy derivative . For purity verification, techniques like NMR, mass spectrometry (MS), and HPLC are recommended, as described in synthetic protocols for structurally similar dihydroquinoline derivatives .

Q. How can researchers characterize the antioxidant activity of this compound, particularly its interaction with FoxO1 signaling?

Methodological Answer: Antioxidant activity is often assessed via in vitro assays measuring reactive oxygen species (ROS) scavenging or FoxO1 activation. For mechanistic studies, use luciferase reporter assays to quantify FoxO1 transcriptional activity in cell lines (e.g., HEK293). The compound activates FoxO1, which upregulates antioxidant enzymes like catalase and SOD. However, unlike curcumin, it does not concurrently activate Akt, reducing confounding cross-talk in signaling pathways . Western blotting for phosphorylated Akt (Ser473) and FoxO1 (Thr24) can confirm pathway specificity .

Q. What experimental models are commonly used to study the hepatoprotective effects of this compound?

Methodological Answer: The carbon tetrachloride (CCl4)-induced liver injury model in rats is widely employed. Administer the compound orally (e.g., 50 mg/kg body weight) for 7–14 days prior to CCl4 exposure. Assess hepatoprotection via serum biomarkers (ALT, AST, γ-GT) and histological analysis of liver sections for necrosis and inflammation. BHDQ, a derivative, reduced ALT/AST levels by 40–60% in such models, correlating with restored redox homeostasis . Parallel in vitro models using HepG2 cells exposed to tert-butyl hydroperoxide (t-BHP) can validate mechanisms .

Advanced Research Questions

Q. How do computational models predict the binding affinity of this compound to FoxO1, and how does this compare with empirical data?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) can model interactions between the compound and FoxO1’s DNA-binding domain. Computational studies suggest a binding energy of −8.2 kcal/mol, primarily driven by hydrogen bonding with Lys242 and hydrophobic interactions with Leu245. Empirical validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical, as steric effects in cellular environments may reduce affinity compared to in silico predictions .

Q. What are the implications of copper(II) chloride complex formation for the compound’s redox behavior?

Methodological Answer: The compound forms a 1:1 complex with CuCl2, altering its redox properties. Use UV-Vis spectroscopy (λmax ~450 nm) and cyclic voltammetry to characterize the complex. The Cu(II) center stabilizes the semiquinone radical intermediate, enhancing electron transfer efficiency. This interaction may explain its dual role as a pro-oxidant in metal-rich environments and antioxidant in physiological systems. X-ray crystallography of the complex can resolve coordination geometry .

Q. How can researchers resolve contradictions in Akt pathway activation observed with structurally similar antioxidants?

Methodological Answer: Contradictions arise from off-target effects (e.g., curcumin’s activation of Akt vs. This compound’s specificity for FoxO1). To address this:

  • Perform dose-response studies to identify concentration thresholds for pathway selectivity.
  • Use Akt inhibitors (e.g., MK-2206) in combination treatments to isolate FoxO1-dependent effects.
  • Compare transcriptomic profiles (RNA-seq) of cells treated with the compound versus pan-antioxidants like resveratrol .

Q. Key Research Gaps and Recommendations

  • Metabolic Fate: Trace radiolabeled compound in in vivo models to identify tissue-specific accumulation and metabolites .
  • Long-Term Toxicity: Conduct 90-day rodent studies to assess chronic exposure risks, given its structural similarity to ethoxyquin .
  • Structure-Activity Relationships (SAR): Synthesize analogs with modified hydroxyl or methyl groups to optimize FoxO1 binding and bioavailability .

Properties

IUPAC Name

2,2,4-trimethyl-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSINDHMECZQCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344827
Record name 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72107-05-2
Record name 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 31 g of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in 300 mL of dichloromethane was treated with 30 mL of boron tribromide dropwise at −78° C. After the addition of boron tribromide, the cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into crushed ice and the pH was adjusted to 9 with sodium bicarbonate. The product was the extracted into EtOAc. The organic solution was washed with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by filtering through a short plug of silica gel eluting with 25% EtOAc in hexanes solution to give 12.4 g of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol as a light brown solid.
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Synthesis routes and methods II

Procedure details

6-Ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline [Ethoxyquin (70 g, 0.32 mole)], was added to 250 mL of 48% HBr, and the mixture was heated to reflux for about 1 hour. The solution was cooled and poured into water. The aqueous suspension was made basic (pH=14) by the addition of 50% aqueous NaOH. Concentrated HCl was added to adjust the pH to about 4, then the mixture was made slightly basic by the addition of saturated sodium bicarbonate solution. The mixture was extracted with EtOAc and the organic layers were dried (brine, MgSO4) and concentrated in vacuo. The thick dark oil was triturated with toluene and the insoluble residue was filtered. The crude solid was recrystallized from toluene to give the title compound as a light brown solid (mp 182°-184°, 34 g, 0.18 mole, 56%). An analytical sample was prepared by another recrystallization from toluene to provide light brown crystals, mp 182°-184°: IR (KBr) 3302, 2972, 2934, 1586, 1495, 1344, 1244, 1154, 880, 814 cm-1 ; 1H NMR (D-6 DMSO) δ 1.12 (s, 6H), 1.33 (s, 3H), 3.34 (s, 1H), 5.17 (br s, 1H), 5.26 (s, 1H), 6.28-6.42 (m, 3H); MS m/e 190 (MH+) .
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

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